Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride
Overview
Description
Synthesis Analysis
The synthesis of C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes, which are precursors to the rhodium(II) dichloride complexes, involves a concise method starting from readily available bicyclo[2.2.1]hepta-2,5-dione. The crucial step includes the formation of stable [RhCl(diene)]2 complexes due to the inherent instability or volatility of the free dienes. This method exhibits the compound’s ability to participate in high activity and enantioselective catalytic reactions, such as the rhodium-catalyzed 1,4-addition and 1,2-addition to cyclic enones and N-sulfonylimines, respectively (Berthon-Gelloz & Hayashi, 2006).
Molecular Structure Analysis
The crystal structure of related complexes has been studied extensively. For example, the crystal structure of chiral phosphine ligands in asymmetric synthesis has been determined, showcasing the complex’s configuration and the spatial arrangement of ligands around the rhodium center. This detailed structural information is crucial for understanding the catalytic behavior and reactivity of the compound (Mckay & Payne, 1986).
Chemical Reactions and Properties
Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride is involved in a variety of chemical reactions, offering a wide range of applications in asymmetric synthesis. The compound is effective in catalyzing reactions such as the asymmetric arylative bis-cyclization of enynes, demonstrating the versatility and efficiency of the rhodium catalyst in producing chiral ligands and products with high enantioselectivity (Sun et al., 2021).
Scientific Research Applications
Catalytic Applications
Rh(I) Complexes in Catalysis : Rhodium is extensively utilized in catalysis, both in laboratory reactions and industrial processes. Despite significant exploration of classical ligands in rhodium-catalyzed reactions, active research is still dedicated to synthesizing new rhodium catalysts that are efficient and selective. This effort is part of a broader initiative to advance sustainable chemistry by improving homogeneous catalysis with Rh(I) complexes (Medici et al., 2021).
Pharmaceutical Research and Drug Design
Norbornane Compounds : The review by Buchbauer et al. focuses on norbornanes and their significance in pharmaceutical research. Bicyclo[2.2.1]heptanes, a structural component of norbornanes, play a crucial role in drug research due to their unique molecular shape and the fixed position of their substituents. These characteristics make them suitable for studying structure-activity relationships, highlighting the importance of such bicyclic compounds in medicinal chemistry (Buchbauer & Pauzenberger, 1991).
Safety And Hazards
properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8.2ClH.Rh/c2*1-2-7-4-3-6(1)5-7;;;/h2*1-4,6-7H,5H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNBZKRJTYNCE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924203 | |
Record name | Rhodium(2+) chloride--bicyclo[2.2.1]hepta-2,5-diene (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride | |
CAS RN |
12257-42-0 | |
Record name | Bis((2,3,5,6-eta)-bicyclo(2.2.1)hepta-2,5-diene)di-mu-chlorodirhodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012257420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodium(2+) chloride--bicyclo[2.2.1]hepta-2,5-diene (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]di-μ-chlorodirhodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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